(1S)-1-(1H-benzimidazol-2-yl)ethanol
Description
Properties
IUPAC Name |
(1S)-1-(1H-benzimidazol-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-6,12H,1H3,(H,10,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHWEHOSQYNGOL-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC2=CC=CC=C2N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(1H-benzimidazol-2-yl)ethanol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of 1-(1H-benzimidazol-2-yl)ethanone using a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone or aldehyde precursor in the presence of hydrogen gas.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding ketone, 1-(1H-benzimidazol-2-yl)ethanone. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent and conditions used.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed:
Oxidation: 1-(1H-benzimidazol-2-yl)ethanone
Reduction: Various reduced derivatives depending on the specific reducing agent
Substitution: Substituted benzimidazole derivatives
Scientific Research Applications
Chemical Properties and Structure
(1S)-1-(1H-benzimidazol-2-yl)ethanol has the molecular formula and features a benzimidazole ring system attached to an ethanol moiety. The compound's structure allows for significant interactions with biological targets, which is crucial for its applications in drug design and development.
Antimicrobial Activity
Research indicates that compounds containing the benzimidazole framework, including this compound, exhibit antimicrobial properties. These compounds can interact with various biological targets, potentially leading to therapeutic applications in treating infections caused by bacteria and fungi.
Pharmacological Potential
Benzimidazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory and anticancer effects. Studies have shown that modifications to the benzimidazole structure can enhance these activities, making this compound a candidate for further investigation in drug discovery .
Coordination Chemistry
This compound acts as a bidentate ligand, coordinating with transition metals. This property is valuable in catalysis and materials science. The compound's ability to stabilize metal ions enhances its potential use in developing new catalysts for organic reactions.
Mechanism of Action
The mechanism of action of (1S)-1-(1H-benzimidazol-2-yl)ethanol involves its interaction with specific molecular targets. The benzimidazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The ethanol moiety may enhance the compound’s solubility and facilitate its transport across biological membranes.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptors: It may bind to specific receptors, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
1-(1H-benzimidazol-2-yl)ethanone: The oxidized form of (1S)-1-(1H-benzimidazol-2-yl)ethanol, which lacks the hydroxyl group.
2-(1H-benzimidazol-2-yl)ethanol: A structural isomer with the benzimidazole ring attached to the second carbon of the ethanol moiety.
1-(1H-benzimidazol-2-yl)propanol: A homologous compound with an additional carbon in the alkyl chain.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both the benzimidazole ring and ethanol moiety. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
(1S)-1-(1H-benzimidazol-2-yl)ethanol, with the molecular formula C12H14N2O, is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications in pharmaceuticals, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a benzimidazole moiety, characterized by a fused benzene and imidazole ring, along with a hydroxyl (-OH) group that enhances its solubility and reactivity. The stereochemistry (S configuration) of this compound is crucial as it influences its biological interactions and efficacy compared to other benzimidazole derivatives.
Biological Activities
This compound exhibits a wide range of biological activities, which can be categorized as follows:
- Antimicrobial Activity : Many benzimidazole derivatives, including this compound, show efficacy against various bacterial strains and fungi. Studies have indicated that these compounds can disrupt microbial cell membranes and inhibit essential metabolic pathways.
- Antiparasitic Effects : Research has demonstrated that benzimidazole derivatives interfere with tubulin polymerization, which is critical for the cellular structure and function of parasites. This mechanism has been linked to their anthelmintic properties against organisms such as Trichinella spiralis in vitro .
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest. For example, it has shown moderate antiproliferative activity against MCF-7 breast cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Tubulin Interaction : The compound's ability to bind to tubulin disrupts microtubule formation, which is vital for cell division in both cancerous cells and parasites.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that benzimidazole derivatives can increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancer cells .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique features of this compound:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-(1H-benzimidazol-2-yl)phenol | Benzimidazole derivative | Exhibits strong antioxidant properties |
| 1-(benzimidazol-2-yl)methanol | Hydroxymethyl derivative | Known for neuroprotective effects |
| 4-(benzimidazol-2-yl)thiazole | Thiazole derivative | Displays significant antimicrobial activity |
The presence of the hydroxyl group in this compound enhances its reactivity and solubility compared to other derivatives, potentially increasing its bioavailability in therapeutic applications.
Study on Antiparasitic Activity
A study published in RSC Advances investigated a series of benzimidazole derivatives for their antiparasitic activity. The results showed that compounds similar to this compound exhibited potent effects against T. spiralis, correlating their efficacy with the ability to disrupt tubulin dynamics .
Antioxidant Activity Assessment
In another study assessing antioxidant properties, several benzimidazole derivatives were tested against standard antioxidants like quercetin and melatonin. The findings indicated that certain substitutions on the benzimidazole core significantly enhanced radical scavenging activity, suggesting potential applications in oxidative stress-related conditions .
Q & A
Q. What are the common synthetic routes for preparing (1S)-1-(1H-benzimidazol-2-yl)ethanol?
The enantioselective synthesis of this compound typically involves condensation reactions. A key method utilizes ethyl L-(-)-lactate and benzene-1,2-diamine under reflux conditions (115°C), followed by crystallization from methanol to yield the chiral product . Alternative routes involve cyclization of amino acids with o-phenylenediamine in ethanol and HCl, though these may require further resolution steps to isolate the (S)-enantiomer .
Q. How is the structural characterization of this compound performed?
Characterization relies on spectroscopic and analytical techniques:
- ¹H NMR : Aromatic protons (δ 7.1–7.6 ppm), methyl groups (δ 2.3 ppm), and hydroxyl protons (δ 11.7 ppm) are diagnostic .
- IR Spectroscopy : Peaks at 3482 cm⁻¹ (N-H stretch) and 1718 cm⁻¹ (C=O stretch) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks at m/z 160 (M⁺) and 161 (M⁺+1) are observed .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are validated against theoretical values .
Q. What are the key challenges in isolating and purifying this compound?
Recrystallization from aqueous ethanol or methanol is critical for removing unreacted precursors and byproducts. Contamination with the (R)-enantiomer can occur if asymmetric induction is incomplete; chiral chromatography or enzymatic resolution may be required .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
Enantioselective synthesis using chiral auxiliaries like ethyl L-(-)-lactate ensures high (S)-enantiomer yield (>90% ee). Kinetic resolution via lipase-catalyzed acetylation of racemic mixtures is another strategy, though it requires optimization of reaction time and solvent polarity .
Q. What contradictions arise in spectroscopic data interpretation, and how are they resolved?
Discrepancies in ¹H NMR shifts (e.g., aromatic vs. aliphatic protons) may arise from solvent effects or tautomerism. For example, benzimidazole NH protons (δ 11.7 ppm) can shift in DMSO due to hydrogen bonding. Comparative analysis with X-ray crystallography (e.g., SHELX-refined structures) resolves ambiguities .
Q. How do computational methods enhance understanding of this compound’s biological activity?
Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to targets like cyclooxygenase-2 (COX-2) or fungal CYP51. Density Functional Theory (DFT) calculations optimize geometry and electronic properties, correlating with experimental anti-inflammatory or antifungal activity .
Q. What strategies improve yield in multi-step syntheses of benzimidazole derivatives?
- Stepwise Optimization : Adjusting stoichiometry (e.g., 1:1.4 molar ratio of benzimidazole to aldehyde) and reaction time (6–12 hours) enhances Claisen-Schmidt condensation efficiency .
- Catalysis : NaOH (10%) or KOH (60%) accelerates aldol condensation, while FeCl₃ catalyzes cyclization .
Q. How are structural modifications used to study structure-activity relationships (SAR)?
Substituents on the benzimidazole core (e.g., halogenation at C-5/C-6) or β-carbon oxidation are systematically varied. For example, 3-arylprop-2-en-1-one derivatives (e.g., 5a-f) show enhanced antitumor activity (IC₅₀ = 2–8 µM) compared to the parent alcohol .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
